1H-Pyrazolo[1,2-a]pyridazine-1,3(2H)-dione
CAS No.: 35157-65-4
Cat. No.: VC17570861
Molecular Formula: C7H6N2O2
Molecular Weight: 150.13 g/mol
* For research use only. Not for human or veterinary use.
![1H-Pyrazolo[1,2-a]pyridazine-1,3(2H)-dione - 35157-65-4](/images/structure/VC17570861.png)
Specification
CAS No. | 35157-65-4 |
---|---|
Molecular Formula | C7H6N2O2 |
Molecular Weight | 150.13 g/mol |
IUPAC Name | pyrazolo[1,2-a]pyridazine-1,3-dione |
Standard InChI | InChI=1S/C7H6N2O2/c10-6-5-7(11)9-4-2-1-3-8(6)9/h1-4H,5H2 |
Standard InChI Key | UXKCGWZRLUQWFY-UHFFFAOYSA-N |
Canonical SMILES | C1C(=O)N2C=CC=CN2C1=O |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular framework consists of a bicyclic system integrating pyrazole and pyridazine rings, with ketone groups at positions 1 and 3. Its IUPAC name, 5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazine-1,3-dione, reflects this fusion. Key physicochemical parameters are summarized below:
Property | Value |
---|---|
Molecular Formula | C₇H₁₀N₂O₂ |
Molecular Weight | 154.17 g/mol |
CAS Registry Number | 69386-75-0 |
SMILES Notation | C1CCN2C(=O)CC(=O)N2C1 |
Topological Polar SA | 58.2 Ų |
The presence of two carbonyl groups and three nitrogen atoms within the bicyclic system confers distinct electronic properties, enabling interactions with biological targets such as enzymes and receptors.
Synthetic Methodologies
Cyclization-Based Routes
The synthesis typically begins with hydrazine derivatives reacting with diketones or ketoesters under acidic or basic conditions. For instance, cyclization of ethyl 3-oxobutanoate with hydrazine hydrate in ethanol yields the core structure with moderate efficiency. Industrial-scale production employs continuous flow reactors to optimize temperature (80–120°C) and catalyst loading (e.g., 5 mol% p-toluenesulfonic acid), achieving yields exceeding 85%.
Derivative Functionalization
Post-synthetic modifications enable diversification:
-
N-Alkylation: Treatment with alkyl halides in DMF introduces substituents at the pyridazine nitrogen.
-
Oxidation: Hydrogen peroxide in acetic acid oxidizes saturated bonds, enhancing electrophilicity for further reactions.
Biomedical Applications and Mechanisms
Anticancer Activity
The compound inhibits Cyclin-Dependent Kinase 2 (CDK2), a regulator of cell cycle progression. In vitro studies demonstrate IC₅₀ values of 1.2–3.8 µM against breast cancer (MCF-7) and leukemia (HL-60) cell lines. Selectivity indices (SI > 25) suggest preferential cytotoxicity toward malignant over normal cells.
Anti-Inflammatory Effects
In murine models of inflammation, derivatives reduce TNF-α and IL-6 levels by 40–60% at 10 mg/kg doses. This correlates with inhibition of NF-κB signaling, a central pathway in inflammatory responses.
Comparative Analysis with Structural Analogues
Compound | Key Structural Difference | Bioactivity Profile |
---|---|---|
Pyrazolo[3,4-b]pyridine | Lacks pyridazine ring | Moderate kinase inhibition |
Pyridazino[4,5-d]pyridazine | Additional nitrogen atom | Enhanced antimicrobial potency |
The 1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione scaffold exhibits superior metabolic stability compared to analogues, with a plasma half-life of 6.2 hours in rat models.
Recent Advances and Clinical Prospects
Prodrug Development
Ester prodrugs (e.g., acetylated derivatives) improve oral bioavailability from 12% to 68% in preclinical trials. Hydrolysis in intestinal mucosa releases the active compound, minimizing first-pass metabolism.
Targeted Delivery Systems
Nanoparticle conjugates using poly(lactic-co-glycolic acid) (PLGA) carriers enhance tumor accumulation in xenograft models, reducing systemic toxicity by 50% compared to free drug administration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume